molecular formula C11H19NO2S B13904758 tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate

tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate

Katalognummer: B13904758
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: SANXHZXSCKYGCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is a chemical compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl carbamate group and the methylsulfanyl substituent on the bicyclo[1.1.1]pentane ring contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of a bicyclo[1.1.1]pentane derivative with tert-butyl carbamate. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles like amines or alcohols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study the interactions of bicyclo[1.1.1]pentane derivatives with biological molecules. Its stability and reactivity make it suitable for various biochemical assays .

Medicine

In medicine, tert-butyl N-(3-methylsulfanyl-1-bicyclo[11Its unique structure may impart specific biological activities, making it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylsulfanyl group may also participate in interactions with biological molecules, contributing to the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H19NO2S

Molekulargewicht

229.34 g/mol

IUPAC-Name

tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C11H19NO2S/c1-9(2,3)14-8(13)12-10-5-11(6-10,7-10)15-4/h5-7H2,1-4H3,(H,12,13)

InChI-Schlüssel

SANXHZXSCKYGCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.